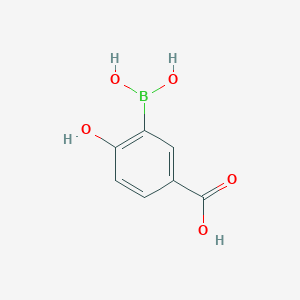
3-Methylene-1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylene-1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is a complex organic compound characterized by its unique structure, which includes a cyclobutane ring, a nitrile group, and a trifluoromethyl-substituted pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylene-1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
3-Methylene-1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require strong oxidizing agents and acidic or basic conditions, while reduction reactions may require the use of metal hydrides and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
3-Methylene-1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Methylene-1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and the nitrile group are key functional groups that influence the compound’s reactivity and binding affinity. These interactions can modulate enzyme activities, receptor binding, and other biochemical processes.
類似化合物との比較
Similar Compounds
Some compounds similar to 3-Methylene-1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile include:
- 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile
- 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl-substituted pyridine ring and the cyclobutane ring with a nitrile group provides distinct chemical properties and reactivity patterns that differentiate it from other similar compounds.
特性
分子式 |
C12H9F3N2 |
|---|---|
分子量 |
238.21 g/mol |
IUPAC名 |
3-methylidene-1-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H9F3N2/c1-8-5-11(6-8,7-16)10-4-9(2-3-17-10)12(13,14)15/h2-4H,1,5-6H2 |
InChIキー |
IBQGCKGWWAIUHO-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(C1)(C#N)C2=NC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)

![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)





![2H-Pyrido[2,1-a][2]benzazocine](/img/structure/B12960515.png)
